N7-(2-Hydroxyethyl)adenine
Overview
Description
N7-(2-Hydroxyethyl)adenine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is a naturally occurring nucleoside found in various biological systems, including human urine, blood, and cerebrospinal fluid.
Preparation Methods
The synthesis of N7-(2-Hydroxyethyl)adenine can be achieved through various methods. One approach involves the reaction of adenine with ethylene oxide under controlled conditions. Another method includes the use of 2,2′-thiodiacetic acid to form multicomponent crystals with this compound . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high purity and yield.
Chemical Reactions Analysis
N7-(2-Hydroxyethyl)adenine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Hydrolysis: This reaction can break down the compound into simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N7-(2-Hydroxyethyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of multicomponent crystals and coordination polymers.
Biology: The compound is studied for its role in cellular processes and its presence in biological fluids.
Medicine: Research has shown its potential as an anti-inflammatory agent and its role in ameliorating renal interstitial fibrosis.
Industry: It is used in the development of enzyme immobilization techniques, enhancing the stability and efficiency of biocatalysts.
Mechanism of Action
The mechanism of action of N7-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. It has been identified as a calcium antagonist and an anti-inflammatory agent. The compound modulates signaling pathways such as NF-κB and TGF-β1/Smad, which are involved in inflammation and fibrosis .
Comparison with Similar Compounds
N7-(2-Hydroxyethyl)adenine can be compared with other similar compounds, such as:
N9-(2-Hydroxyethyl)adenine: This compound forms multicomponent crystals with 2,2′-thiodiacetic acid and has unique binding properties.
N3-(2-Hydroxyethyl)adenine: Known for its presence in human urine and its role in monitoring alkylating agents.
Properties
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
Record name | 7-(2-Hydroxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126595-74-2 | |
Record name | 7-(2-Hydroxyethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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